Cas no 742699-00-9 (6-fluoroquinolin-3-amine)
6-fluoroquinolin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-fluoro-3-Quinolinamine
- 3-Quinolinamine,6-fluoro-
- 6-fluoroquinolin-3-amine
- LogP
- SB68454
- MFCD11917896
- 6-Fluoro-quinolin-3-ylamine
- A850540
- 742699-00-9
- DTXSID20625754
- AS-38840
- EN300-361757
- 3-Amino-6-fluoroquinoline
- SCHEMBL845999
- 3-Quinolinamine, 6-fluoro-
- SY241282
- 6-Fluoro-3-quinolineamine
- UIOIFHDOGTUFBG-UHFFFAOYSA-N
- AMY26345
- AKOS022175666
- 3-QUINOLINAMINE,6-FLUORO-(9CI)
- DB-095561
-
- MDL: MFCD11917896
- Inchi: 1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
- InChI Key: UIOIFHDOGTUFBG-UHFFFAOYSA-N
- SMILES: FC1C=CC2C(C=1)=CC(=CN=2)N
Computed Properties
- Exact Mass: 162.05932639g/mol
- Monoisotopic Mass: 162.05932639g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.315
- Boiling Point: 315.1°C at 760 mmHg
- Flash Point: 144.3°C
- Refractive Index: 1.676
6-fluoroquinolin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189007355-250mg |
6-Fluoro-3-quinolineamine |
742699-00-9 | 95% | 250mg |
$272.34 | 2023-09-01 | |
| Alichem | A189007355-1g |
6-Fluoro-3-quinolineamine |
742699-00-9 | 95% | 1g |
$693.68 | 2023-09-01 | |
| Alichem | A189007355-5g |
6-Fluoro-3-quinolineamine |
742699-00-9 | 95% | 5g |
$1960.00 | 2023-09-01 | |
| Chemenu | CM367320-250mg |
6-Fluoroquinolin-3-amine |
742699-00-9 | CM367320 | 250mg |
$296 | 2022-06-10 | |
| Chemenu | CM367320-1g |
6-Fluoroquinolin-3-amine |
742699-00-9 | CM367320 | 1g |
$698 | 2022-06-10 | |
| abcr | AB447610-250 mg |
6-Fluoroquinolin-3-amine |
742699-00-9 | 250mg |
€611.70 | 2023-04-22 | ||
| abcr | AB447610-1 g |
6-Fluoroquinolin-3-amine |
742699-00-9 | 1g |
€1,169.60 | 2023-04-22 | ||
| eNovation Chemicals LLC | Y1197827-1g |
3-Amino-6-fluoroquinoline |
742699-00-9 | 95% | 1g |
$1625 | 2024-07-20 | |
| eNovation Chemicals LLC | Y1221239-5g |
6-Fluoro-3-quinolineamine |
742699-00-9 | 95% | 5g |
$2800 | 2024-06-03 | |
| eNovation Chemicals LLC | D256866-1g |
6-fluoroquinolin-3-amine |
742699-00-9 | 95% | 1g |
$715 | 2024-05-24 |
6-fluoroquinolin-3-amine Suppliers
6-fluoroquinolin-3-amine Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
Additional information on 6-fluoroquinolin-3-amine
Comprehensive Overview of 6-Fluoroquinolin-3-amine (CAS No. 742699-00-9): Properties, Applications, and Research Insights
6-Fluoroquinolin-3-amine (CAS No. 742699-00-9) is a fluorinated quinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile reactivity. The compound belongs to the quinoline amine family, a class of heterocyclic compounds known for their broad biological activities. With the increasing demand for fluoroquinoline derivatives in drug discovery, this compound has become a focal point for researchers exploring novel therapeutic agents and small molecule inhibitors.
The incorporation of a fluoro substituent at the 6-position of the quinoline ring enhances the compound's electronic properties, making it a valuable intermediate in the synthesis of bioactive molecules. Recent studies highlight its potential in targeting kinase enzymes and G-protein-coupled receptors (GPCRs), which are critical in treating inflammatory diseases and cancers. Additionally, its role in antimicrobial research aligns with the global push to address antibiotic resistance, a hot topic in modern medicine.
From a chemical perspective, 6-fluoroquinolin-3-amine exhibits notable stability under ambient conditions, with a molecular formula of C9H7FN2 and a molecular weight of 162.17 g/mol. Its solubility profile—moderate in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol—makes it suitable for diverse synthetic applications. Researchers frequently inquire about its synthetic routes, with popular methods involving palladium-catalyzed amination or nucleophilic aromatic substitution of halogenated precursors.
In the context of green chemistry, efforts to optimize the synthesis of 742699-00-9 using eco-friendly catalysts or microwave-assisted techniques have gained traction. This aligns with the industry's shift toward sustainable practices, a recurring theme in academic and industrial forums. Furthermore, the compound's structure-activity relationship (SAR) studies are often cited in discussions about drug-likeness and lead optimization, addressing common queries from medicinal chemists.
Beyond pharmaceuticals, 6-fluoroquinolin-3-amine finds utility in material science, particularly in the development of fluorescent probes and organic electronic materials. Its conjugated π-system and electron-withdrawing fluorine atom contribute to tunable photophysical properties, a feature exploited in optoelectronic devices. This dual applicability in life sciences and advanced materials underscores its interdisciplinary relevance.
Analytical characterization of CAS No. 742699-00-9 typically involves techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). Purity thresholds (>98%) are crucial for reproducibility in biological assays, a point emphasized in peer-reviewed literature. For researchers sourcing this compound, understanding its storage conditions (e.g., desiccated, -20°C) and handling precautions ensures optimal performance in experiments.
In summary, 6-fluoroquinolin-3-amine represents a multifaceted building block with expanding roles in cutting-edge research. Its synergy with trending topics like precision medicine, sustainable synthesis, and functional materials positions it as a compound of enduring scientific interest. Future directions may explore its covalent inhibitor potential or hybrid scaffolds for multifunctional applications, answering the growing demand for innovative chemical tools.
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